molecular formula C15H15NO3 B3392925 Benzyl (benzyloxy)carbamate CAS No. 15255-86-4

Benzyl (benzyloxy)carbamate

Cat. No. B3392925
CAS RN: 15255-86-4
M. Wt: 257.28 g/mol
InChI Key: PIMQUYFJDPYHBL-UHFFFAOYSA-N
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Description

Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamates can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .


Synthesis Analysis

Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Molecular Structure Analysis

The molecular formula of Benzyl carbamate is C8H9NO2 . Its average mass is 151.163 Da and its monoisotopic mass is 151.063324 Da .


Chemical Reactions Analysis

Benzyl carbamate is used as a reagent for the nucleophilic introduction of an amino-protected group . It was introduced as a versatile alternative to the ethoxy carbamate group in peptide synthesis .


Physical And Chemical Properties Analysis

Benzyl carbamate is a white solid . It is soluble in organic solvents and moderately soluble in water . Its melting point is 88 °C (190 °F; 361 K) .

Mechanism of Action

Benzyl carbamate acts as a protecting group for amines during peptide synthesis . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Safety and Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be handled with care, avoiding dust formation and breathing in vapors, mist, or gas . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Benzyl carbamate is a useful reagent in the synthesis of peptides . Future research could focus on developing new methods for synthesizing peptides using benzyl carbamate as a protecting group. Additionally, new methods for removing the protecting group could also be explored.

properties

IUPAC Name

benzyl N-phenylmethoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQUYFJDPYHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540169
Record name Benzyl (benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15255-86-4
Record name Benzyl (benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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